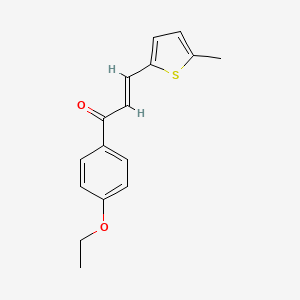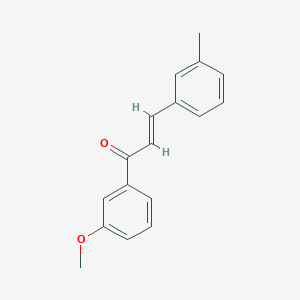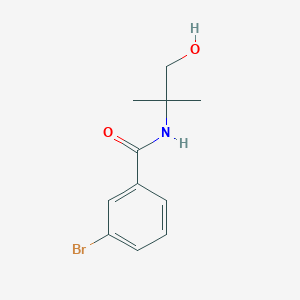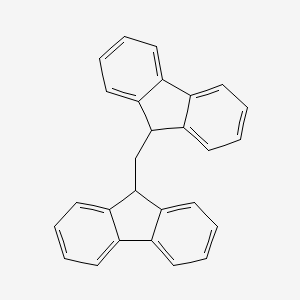
Bis(fluoren-9-yl)methane
Vue d'ensemble
Description
Bis(fluoren-9-yl)methane (BF9M) is a small molecule that has been gaining attention in the scientific community for its potential applications in research and development. BF9M is a hydrocarbon consisting of two fluoren-9-yl groups covalently bound to a central methane group. Its unique structure and properties make it a valuable tool for a variety of applications in the laboratory.
Applications De Recherche Scientifique
Bis(fluoren-9-yl)methane has been used in a variety of scientific research applications. It has been used as a fluorescent dye for imaging and detection of biomolecules, as a reagent for the synthesis of new molecules, and as a building block for the synthesis of polymers and other macromolecules. Bis(fluoren-9-yl)methane has also been used in the development of new materials for drug delivery, energy storage, and catalysis.
Mécanisme D'action
Bis(fluoren-9-yl)methane has several unique properties that make it useful for scientific research. Its fluorescence is highly sensitive to changes in the environment, making it an ideal tool for imaging and detection of biomolecules. It is also highly soluble in organic solvents, making it an ideal reagent for the synthesis of new molecules. Additionally, its small size and strong covalent bonds make it an ideal building block for the synthesis of polymers and other macromolecules.
Biochemical and Physiological Effects
Due to its small size and strong covalent bonds, Bis(fluoren-9-yl)methane is not known to have any direct biochemical or physiological effects in humans or other organisms. However, it has been shown to interact with certain proteins and enzymes, suggesting that it may have indirect effects on biochemical and physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using Bis(fluoren-9-yl)methane in lab experiments is its small size and strong covalent bonds, which make it an ideal building block for the synthesis of polymers and other macromolecules. Additionally, its fluorescence is highly sensitive to changes in the environment, making it an ideal tool for imaging and detection of biomolecules. However, Bis(fluoren-9-yl)methane is not water-soluble, so it is not suitable for use in aqueous solutions.
Orientations Futures
The potential applications of Bis(fluoren-9-yl)methane are vast and still largely unexplored. Future research could focus on developing new materials for drug delivery, energy storage, and catalysis. Additionally, further research could be done to explore the potential biochemical and physiological effects of Bis(fluoren-9-yl)methane, and to develop new methods for synthesizing and purifying Bis(fluoren-9-yl)methane. Finally, research could also be done to explore the potential of Bis(fluoren-9-yl)methane as a fluorescent dye for imaging and detection of biomolecules.
Propriétés
IUPAC Name |
9-(9H-fluoren-9-ylmethyl)-9H-fluorene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20/c1-5-13-22-18(9-1)19-10-2-6-14-23(19)26(22)17-27-24-15-7-3-11-20(24)21-12-4-8-16-25(21)27/h1-16,26-27H,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEIXOAPYYGYATC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)CC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(fluoren-9-yl)methane | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



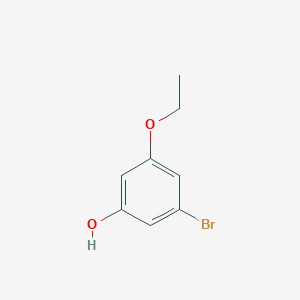



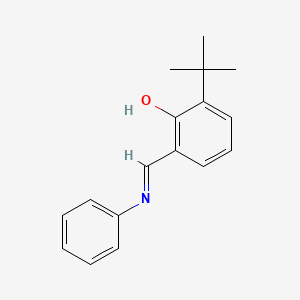

![10-Bromo-3-(4-chlorophenyl)spiro[1,3-thiazolidine-2,3'-indoline]-4,7-dione](/img/structure/B6363551.png)

